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1-(1-Chloroethyl)-2-nitrobenzene

Catalog No.
S8750481
CAS No.
M.F
C8H8ClNO2
M. Wt
185.61 g/mol
Availability
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1-(1-Chloroethyl)-2-nitrobenzene

Product Name

1-(1-Chloroethyl)-2-nitrobenzene

IUPAC Name

1-(1-chloroethyl)-2-nitrobenzene

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

InChI

InChI=1S/C8H8ClNO2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3

InChI Key

BQXWCTXAXOSVLK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])Cl

1-(1-Chloroethyl)-2-nitrobenzene is an organic compound characterized by its unique structure, which consists of a nitro group and a chloroethyl substituent on a benzene ring. Its chemical formula is C8H8ClNO2C_8H_8ClNO_2, and it is classified as an aromatic compound due to the presence of the benzene ring. This compound typically appears as a yellowish liquid or solid and has a melting point of approximately 32 °C. It is soluble in organic solvents but has limited solubility in water, making it an interesting subject for various chemical studies and applications.

Due to the presence of both the nitro group and the chloroethyl moiety. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles through mechanisms such as SNArS_NAr (nucleophilic aromatic substitution), particularly when electron-withdrawing groups like nitro are present ortho or para to the leaving group .
  • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, leading to derivatives such as 1-(1-chloroethyl)-2-aminobenzene .
  • Elimination Reactions: In some cases, the compound may undergo elimination reactions, particularly under strong basic conditions, resulting in the formation of alkenes or other functional groups.

The synthesis of 1-(1-chloroethyl)-2-nitrobenzene can be achieved through various methods:

  • Nitration of Chlorinated Compounds: One common method involves the nitration of 1-chloro-2-nitrobenzene using nitrating agents such as nitric acid and sulfuric acid under controlled temperatures.
  • Electrophilic Substitution: The introduction of the chloroethyl group can be performed via electrophilic substitution reactions involving chloroethane and suitable aromatic substrates .

1-(1-Chloroethyl)-2-nitrobenzene finds applications in several fields:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Research Chemical: Due to its unique properties, it is often used in research settings for studying reaction mechanisms involving nitro and chloro groups.
  • Potential Pesticide Component: Given its structural characteristics, it may have applications in developing new pesticides or herbicides.

Studies on the interactions of 1-(1-chloroethyl)-2-nitrobenzene with biological systems indicate that it may interact with cellular components leading to oxidative stress or DNA damage. These interactions warrant further investigation to fully understand its toxicological profile and implications for environmental health.

Several compounds share structural similarities with 1-(1-chloroethyl)-2-nitrobenzene. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
1-Chloro-2-nitrobenzeneC6H4ClNO2C_6H_4ClNO_2Lacks the chloroethyl group; used as a solvent and reagent.
1,4-Dichloro-2-nitrobenzeneC6H3Cl2NO2C_6H_3Cl_2NO_2Contains two chlorine atoms; used in industrial applications.
2-ChloronitrobenzeneC6H4ClNO2C_6H_4ClNO_2Similar structure but different positional isomer; used in dye synthesis.
1-(1-Chloroethyl)-3-nitrobenzeneC8H8ClNO2C_8H_8ClNO_2Similar but with a different nitro position; potential for different reactivity.

The uniqueness of 1-(1-chloroethyl)-2-nitrobenzene lies in its specific combination of functional groups, which influences its reactivity and potential applications compared to these similar compounds.

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name is 1-(1-chloroethyl)-2-nitrobenzene, reflecting its benzene ring substituted with a nitro group (-NO₂) at the ortho position and a 1-chloroethyl group (-CH₂Cl) at the adjacent position. Its molecular formula is C₈H₈ClNO₂, with a molar mass of 185.61 g/mol. The structure combines aromatic stability with electrophilic reactivity due to the electron-withdrawing nitro group and the polar chloroethyl substituent.

Crystallographic Features and Conformational Analysis

While crystallographic data for this specific compound are limited, analogous nitrobenzene derivatives exhibit planar aromatic rings with substituents adopting staggered conformations to minimize steric hindrance. The chloroethyl group likely rotates freely around the C-C bond, creating multiple conformational isomers. Computational models predict a dihedral angle of ~30° between the nitro group and the benzene plane, optimizing resonance stabilization.

Thermochemical Properties

  • Melting Point: Not explicitly reported, but structurally similar compounds (e.g., 1-chloro-2-nitrobenzene) melt at 31–33°C.
  • Boiling Point: Estimated at 246–250°C based on nitrobenzene analogs.
  • Phase Transitions: Exhibits solid-liquid transitions typical of aromatic nitro compounds, with possible polymorphism under varying pressures.

Solubility Profile and Partition Coefficients

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves readily in polar organic solvents like acetone, dimethyl sulfoxide (DMSO), and ethanol. Its octanol-water partition coefficient (log P) is estimated at 2.1, indicating moderate lipophilicity.

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), with C-Cl stretching at 750 cm⁻¹.
  • ¹H NMR: Aromatic protons appear as a multiplet at δ 7.5–8.2 ppm, while the chloroethyl group’s methylene protons resonate at δ 4.3–4.5 ppm.
  • Mass Spectrometry: Molecular ion peak at m/z 185.6, with fragmentation patterns showing loss of Cl (m/z 150) and NO₂ (m/z 139).

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

185.0243562 g/mol

Monoisotopic Mass

185.0243562 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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